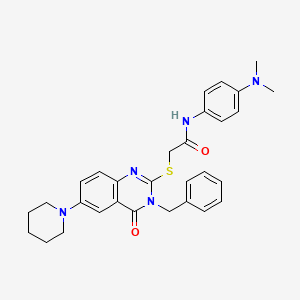![molecular formula C19H18ClN3OS B2796197 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone CAS No. 886917-01-7](/img/structure/B2796197.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR data can give information about the functional groups present in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Physical And Chemical Properties Analysis
The compound is characterized by its molecular formula C19H18ClN3OS and molecular weight 371.88. Further details about its physical and chemical properties such as solubility, melting point, boiling point, etc. are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound has been explored in the synthesis of novel derivatives with potential biological activities. A study by Mhaske et al. (2014) describes the synthesis of related derivatives showing moderate to good antimicrobial activity (Mhaske et al., 2014).
Insecticidal Activity
In the search for new bioactive compounds, Ding et al. (2019) designed and synthesized new piperdine thiazole compounds, demonstrating certain insecticidal activities against armyworms (Ding et al., 2019).
Cancer Cell Inhibition
Lefranc et al. (2013) studied the growth inhibitory activity of thiazoles, including derivatives similar to the compound , on human cancer cell lines. They found that these compounds showed significant growth inhibitory activity, with potential therapeutic implications (Lefranc et al., 2013).
Antimicrobial Activity
Patel et al. (2011) synthesized new pyridine derivatives, including compounds similar to 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone, showing variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
X-ray Structure Characterisation
Lv et al. (2013) synthesized and characterized novel pyrazole carboxamide derivatives containing a piperazine moiety, with structures confirmed by X-ray crystal analysis (Lv et al., 2013).
Docking Studies and Antibacterial Activity
Shahana and Yardily (2020) conducted docking studies and investigated the antibacterial activity of novel compounds similar to the queried compound (Shahana & Yardily, 2020).
Corrosion Inhibition
Singaravelu et al. (2022) studied the corrosion inhibition of mild steel using organic inhibitors, including similar compounds, and found significant inhibition efficiency (Singaravelu et al., 2022).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities. Benzothiazole derivatives have shown potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, this compound could be studied for similar potential applications.
Mecanismo De Acción
Target of Action
The primary targets of this compound appear to be the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation .
Propiedades
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXPOXWKDGMKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

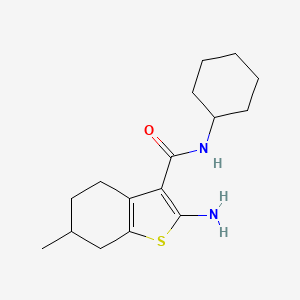
![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)
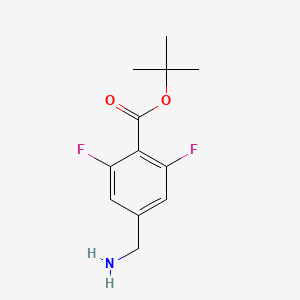
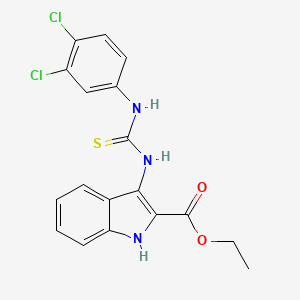
![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)
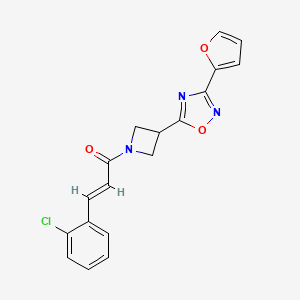
![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)
![N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2796132.png)

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)
